
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an allyloxy group at position 5 and a carboxylic acid group at position 4 of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the pyrazole ring: The starting material, such as 1-methyl-3,5-dioxopyrazolidine, undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Introduction of the allyloxy group: The pyrazole intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at position 5.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative using carbon dioxide under high pressure and temperature to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammation and cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.
Mécanisme D'action
The mechanism of action of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-(Methoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-(Ethoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-(Propoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the allyloxy group, which imparts specific reactivity and properties. This makes it a valuable intermediate for the synthesis of more complex molecules and allows for unique interactions in biological systems compared to its methoxy, ethoxy, and propoxy analogs.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |
Clé InChI |
IDPJBTKCXGXFGZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)CC(=O)O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


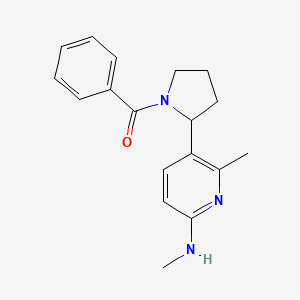
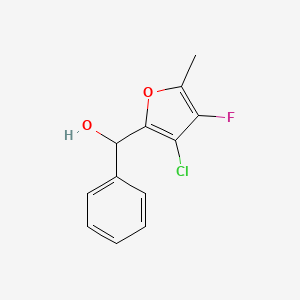

![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)

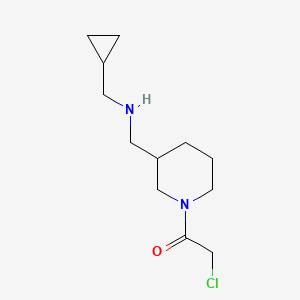
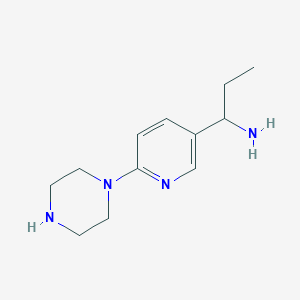

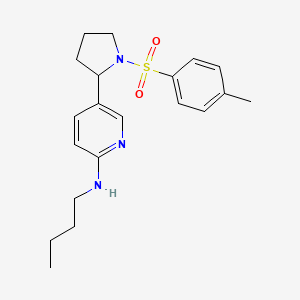
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)

![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)

